Calphostin I

PKC inhibition calphostin congener comparison biochemical tool selection

Calphostin I, a perylenequinone-class PKC inhibitor from Cladosporium cladosporioides, is distinguished by its bis-4-hydroxybenzoyl substitution pattern. Its moderate potency (lower than Calphostin C) enables full dose-response curve construction without premature saturation, ideal for graded PKC inhibition studies. The light-dependent activation mechanism provides temporal control over PKC inhibition with reduced risk of concentration-dependent off-target PKC activation. An essential comparator in SAR studies examining phenolic hydroxyl contributions to C1 domain binding, and the preferred choice for partial PKC inhibition controls in cell-based assays and photodynamic research.

Molecular Formula C44H38O15
Molecular Weight 790.8 g/mol
CAS No. 124857-59-6
Cat. No. B055338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalphostin I
CAS124857-59-6
Synonymscalphostin I
UCN 1028 I
UCN 1028I
UCN-1028I
Molecular FormulaC44H38O15
Molecular Weight790.8 g/mol
Structural Identifiers
SMILESCC(CC1=C2C3=C(C(=C(C4=C3C(=C5C2=C(C(=O)C=C5OC)C(=C1OC)O)C(=CC4=O)OC)O)OC)CC(C)OC(=O)C6=CC=C(C=C6)O)OC(=O)C7=CC=C(C=C7)O
InChIInChI=1S/C44H38O14/c1-19(57-43(51)21-7-11-23(45)12-8-21)15-25-31-32-26(16-20(2)58-44(52)22-9-13-24(46)14-10-22)42(56-6)40(50)34-28(48)18-30(54-4)36(38(32)34)35-29(53-3)17-27(47)33(37(31)35)39(49)41(25)55-5/h7-14,17-20,45-46,49-50H,15-16H2,1-6H3
InChIKeyHSJXAUQPKRJJOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calphostin I (CAS 124857-59-6) | A Light-Dependent PKC Inhibitor for Biochemical Research


Calphostin I is a perylenequinone-class natural product isolated from the fungus Cladosporium cladosporioides, identified as a member of the calphostin family of protein kinase C (PKC) inhibitors. Like other calphostins, Calphostin I binds to the regulatory C1 domain of PKC, competing with diacylglycerol (DAG) and phorbol esters to inhibit enzyme activation [1]. The compound exhibits a light-dependent mechanism of action characteristic of perylenequinones, wherein photoactivation generates reactive oxygen species (ROS) including singlet oxygen [2]. Calphostin I is one of five known calphostin congeners (A, B, C, D, I) that share a polycyclic aromatic core but differ in their R1 and R2 substituents; Calphostin I is distinguished by the presence of 4-hydroxybenzoyl groups at both the R1 and R2 positions [3].

Why Calphostin I Cannot Be Substituted with Other PKC Inhibitors Without Risk


Substitution among calphostin congeners or with other PKC inhibitors is not straightforward due to compound-specific differences in potency, selectivity, and mechanism. Calphostin C, the most potent calphostin, exhibits an IC₅₀ of approximately 50 nM against PKC and demonstrates >1,000-fold selectivity over cAMP-dependent protein kinase (PKA) and tyrosine-specific protein kinases . In contrast, Calphostin I is considered less potent than Calphostin C , which may be advantageous in experimental contexts where partial or graded PKC inhibition is required rather than complete blockade. Additionally, the light-dependent activation of perylenequinones introduces a unique temporal and spatial control element that is not present in catalytic domain inhibitors such as staurosporine, chelerythrine, or bisindolylmaleimides. The distinct substitution pattern of Calphostin I (bis-4-hydroxybenzoyl) compared to Calphostin C (benzoyl + 4-hydroxybenzoyl) may influence its membrane partitioning, subcellular localization, and photodynamic ROS yield—parameters that directly impact experimental outcomes in cell-based assays and photodynamic therapy models [1].

Quantitative Comparative Evidence for Calphostin I Differentiation


Calphostin I vs. Calphostin C: Potency Differential Defines Experimental Utility

Calphostin I is structurally and functionally related to Calphostin C but exhibits reduced potency against protein kinase C. While Calphostin C has a well-documented IC₅₀ of 50 nM against PKC, Calphostin I is consistently described as 'less potent' across authoritative sources . This potency differential, while not yet quantified with a direct IC₅₀ for Calphostin I in primary literature, establishes a clear functional distinction: Calphostin I offers a lower-activity alternative within the same mechanistic class, suitable for experiments where Calphostin C's high potency would saturate the system or produce off-target photodynamic effects at the required working concentration.

PKC inhibition calphostin congener comparison biochemical tool selection

Structural Determinants of Calphostin I Selectivity: Bis-4-Hydroxybenzoyl Substitution Pattern

Calphostin I is distinguished from other calphostin congeners by its unique substitution pattern. Structural elucidation studies have defined the calphostin family based on R1 and R2 substituent groups: Calphostin A contains two benzoyl groups, Calphostin B has benzoyl and hydrogen, Calphostin C bears benzoyl and 4-hydroxybenzoyl, Calphostin D has two hydrogens, and Calphostin I uniquely possesses two 4-hydroxybenzoyl groups [1]. This symmetrical bis-4-hydroxybenzoyl substitution distinguishes Calphostin I from Calphostin C, which carries only one 4-hydroxybenzoyl moiety. The additional phenolic hydroxyl group in Calphostin I may alter hydrogen-bonding capacity with the PKC C1 domain, modulate membrane partitioning behavior, and influence the efficiency of light-induced ROS generation.

calphostin structure-activity relationship perylenequinone substituent effects PKC C1 domain binding

Light-Dependent ROS Generation as a Tunable Photodynamic Parameter

Calphostins, as perylenequinones, function as photosensitizers that generate reactive oxygen species upon illumination with visible light. EPR spectroscopy studies on Calphostin C have demonstrated that illumination produces semiquinone radical, singlet oxygen (¹O₂), and superoxide anion radical (O₂⁻), with singlet oxygen being the principal photoproduct in aerobic solution [1]. The perylenequinone scaffold of Calphostin I is expected to exhibit qualitatively similar photodynamic behavior, but the distinct substitution pattern (bis-4-hydroxybenzoyl) may quantitatively alter the quantum yield of singlet oxygen production. This is a class-level inference supported by the established photochemistry of structurally related perylenequinones, where substituent electronic effects modulate photosensitization efficiency.

photodynamic therapy reactive oxygen species perylenequinone photosensitization

Procurement Differentiation: Calphostin I Availability and Cost Positioning

From a procurement perspective, Calphostin I occupies a distinct market position among calphostin congeners. Vendor pricing data indicates that Calphostin I (25 mg: $3,020) is priced similarly to Calphostin D ($2,720 for 25 mg) and Calphostin B ($2,720), but higher than Calphostin A ($2,570) and significantly higher than Calphostin C ($355 for an unspecified quantity) . This pricing differential reflects the relative scarcity and less extensive characterization of Calphostin I compared to Calphostin C. For laboratories requiring a calphostin-class compound with a defined but less potent PKC inhibitory profile, Calphostin I offers an alternative that may be justifiable despite higher cost when the experimental design demands lower potency.

chemical procurement research tool economics PKC inhibitor sourcing

Recommended Research Applications for Calphostin I Based on Quantitative Evidence


Dose-Response Studies Requiring Graded PKC Inhibition

When experimental protocols require a PKC inhibitor with potency lower than Calphostin C (IC₅₀ = 50 nM), Calphostin I is the preferred choice. Its reduced activity allows construction of full dose-response curves without premature saturation at low nanomolar concentrations, enabling more accurate EC₅₀/IC₅₀ determinations in cellular assays where Calphostin C may produce maximal inhibition across a wide concentration range . This is particularly relevant in primary cell cultures or tissues with heterogeneous PKC isoform expression, where graded inhibition reveals differential isoform sensitivities.

Structure-Activity Relationship (SAR) Studies of Perylenequinone PKC Inhibitors

Calphostin I's unique bis-4-hydroxybenzoyl substitution pattern makes it an essential comparator in SAR studies examining the contribution of phenolic hydroxyl groups to PKC binding affinity and photodynamic efficiency. Comparative analysis of Calphostin I alongside Calphostin C (one 4-hydroxybenzoyl), Calphostin A (zero), and Calphostin D (zero) enables systematic mapping of substituent effects on C1 domain interaction, membrane localization, and ROS quantum yield [1].

Light-Controlled PKC Inhibition with Reduced Photodynamic Toxicity

For experiments employing light-dependent PKC inhibition as a temporal switch, Calphostin I may offer a more favorable therapeutic window than Calphostin C. Because Calphostin I is less potent as a PKC inhibitor, it can be used at higher absolute concentrations without triggering the concentration-dependent switch from PKC inhibition to PKC activation that has been documented for Calphostin C at high concentrations via singlet oxygen production [2]. This reduces the risk of unintended PKC activation and associated off-target photodynamic effects in long-term illumination experiments.

Negative Control or Partial Inhibition Arms in PKC Signaling Studies

Calphostin I serves as an ideal compound for establishing partial PKC inhibition controls or for use in combination studies where complete PKC blockade is contraindicated. Its lower potency relative to Calphostin C provides a moderate inhibition baseline against which the effects of genetic PKC knockdown, dominant-negative constructs, or other pharmacological inhibitors can be calibrated. This is especially valuable in studies of PKC-dependent processes where complete inhibition produces lethality or masks compensatory pathway activation.

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